1-(Benzyloxy)-4-ethynyl-2-nitrobenzene
CAS No.:
Cat. No.: VC13728148
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO3 |
|---|---|
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | 4-ethynyl-2-nitro-1-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C15H11NO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
| Standard InChI Key | MCBGHKKLJRPBLU-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Introduction
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(Benzyloxy)-4-ethynyl-2-nitrobenzene consists of a benzene ring substituted at the 1-position with a benzyloxy group (-OCH₂C₆H₅), at the 2-position with a nitro group (-NO₂), and at the 4-position with an ethynyl group (-C≡CH). The IUPAC name, 4-ethynyl-2-nitro-1-phenylmethoxybenzene, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁NO₃ | |
| Molecular Weight | 253.25 g/mol | |
| SMILES Notation | C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)N+[O-] | |
| InChIKey | MCBGHKKLJRPBLU-UHFFFAOYSA-N |
The compound’s planar aromatic core and electron-withdrawing nitro group enhance its reactivity toward electrophilic and nucleophilic agents. The ethynyl group enables participation in Sonogashira and other cross-coupling reactions, as demonstrated in palladium-catalyzed domino syntheses of diarylalkynes .
Synthetic Methodologies
General Synthesis Strategies
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
-
~2213 cm⁻¹: C≡C stretch (ethynyl group).
-
1521 cm⁻¹ and 1342 cm⁻¹: Asymmetric and symmetric NO₂ stretches.
Chemical Reactivity and Applications
Reactivity of Functional Groups
-
Nitro Group: Undergoes reduction to amine (-NH₂) using H₂/Pd-C or Fe/HCl, enabling access to aniline derivatives.
-
Ethynyl Group: Participates in Sonogashira coupling with aryl halides to form diarylalkynes. For example, reaction with iodobenzene yields 1-(Benzyloxy)-4-(phenylethynyl)-2-nitrobenzene .
-
Benzyloxy Group: Removable via hydrogenolysis (H₂/Pd-C) to regenerate phenolic intermediates.
Applications in Organic Synthesis
-
Diarylalkyne Precursors: The ethynyl group serves as a linchpin in synthesizing conjugated polymers and molecular wires.
-
Pharmaceutical Intermediates: Nitro-to-amine reduction products are valuable in antimalarial and anticancer drug synthesis.
Table 2: Representative Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, 80°C | Diarylalkynes |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 4-Ethynyl-2-amino-1-benzyloxybenzene |
| Hydrogenolysis | H₂ (1 atm), Pd/C, THF | 4-Ethynyl-2-nitrophenol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume